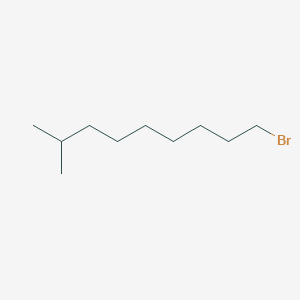
1-Bromo-8-methylnonane
Cat. No. B3224516
Key on ui cas rn:
123348-69-6
M. Wt: 221.18 g/mol
InChI Key: NVOKZLKGFWNMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04039612
Procedure details


By the general procedure described in Example 1 using as appropriate p-toluidine, p-anisidine, or 3- or 4-chloroaniline and isoctyl bromide, nonyl bromide or isodecylbromide (complex mixture of isomers) there were obtained:


[Compound]
Name
3- or 4-chloroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
Identifiers


|
REACTION_CXSMILES
|
N[C:2]1C=CC(C)=CC=1.COC1C=CC(N)=CC=1.[Br-].[CH2:19]([Br:28])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27]>>[CH2:19]([Br:28])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH:26]([CH3:2])[CH3:27]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)N
|
Step Three
[Compound]
|
Name
|
3- or 4-chloroaniline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Br-]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCC)Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC(C)C)Br
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
